
1-(Bromoethynyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromoethynyl)naphthalene is an organic compound with the molecular formula C12H7Br It is a derivative of naphthalene, where a bromoethynyl group is attached to the first carbon of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bromoethynyl)naphthalene can be synthesized through the bromination of naphthalene followed by the introduction of an ethynyl group. The process typically involves the following steps:
Bromination of Naphthalene: Naphthalene is treated with bromine in the presence of a catalyst to form 1-bromonaphthalene.
Introduction of Ethynyl Group: The 1-bromonaphthalene is then reacted with an ethynylating agent under specific conditions to introduce the ethynyl group, resulting in this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromoethynyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form different derivatives.
Addition Reactions: The ethynyl group can participate in addition reactions with halogens, hydrogen, and other reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium cyanide and other nucleophiles.
Addition Reactions: Halogens, hydrogen, and other electrophiles are used in addition reactions.
Oxidation and Reduction Reactions: Specific oxidizing and reducing agents are employed depending on the desired transformation.
Major Products Formed: The major products formed from these reactions include various substituted naphthalene derivatives, such as nitriles, alkenes, and alcohols .
Applications De Recherche Scientifique
1-(Bromoethynyl)naphthalene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Bromoethynyl)naphthalene involves its interaction with specific molecular targets and pathways. The bromine and ethynyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations .
Comparaison Avec Des Composés Similaires
1-Bromonaphthalene: Similar in structure but lacks the ethynyl group.
2-Bromonaphthalene: An isomer with the bromine atom at the second position.
1-Chloronaphthalene: Similar structure with a chlorine atom instead of bromine.
1-Fluoronaphthalene: Similar structure with a fluorine atom instead of bromine.
Uniqueness: 1-(Bromoethynyl)naphthalene is unique due to the presence of both bromine and ethynyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
77295-80-8 |
|---|---|
Formule moléculaire |
C12H7Br |
Poids moléculaire |
231.09 g/mol |
Nom IUPAC |
1-(2-bromoethynyl)naphthalene |
InChI |
InChI=1S/C12H7Br/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H |
Clé InChI |
ZHRANKYVJQQBPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C#CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide](/img/structure/B14441726.png)

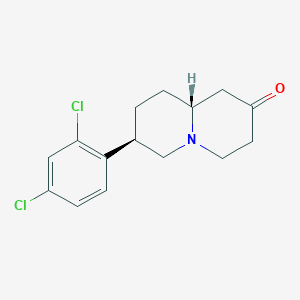
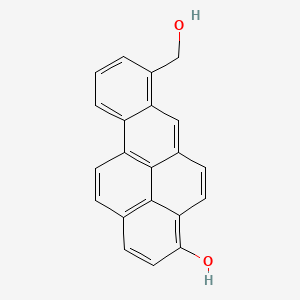
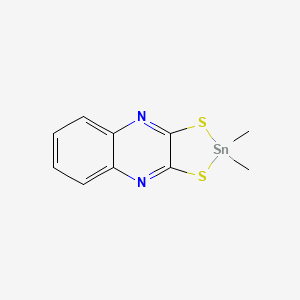
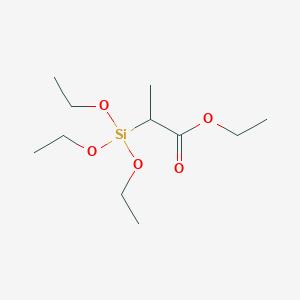
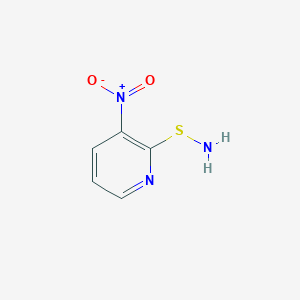
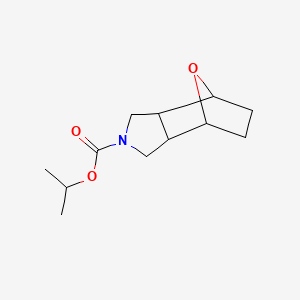
![(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile](/img/structure/B14441792.png)
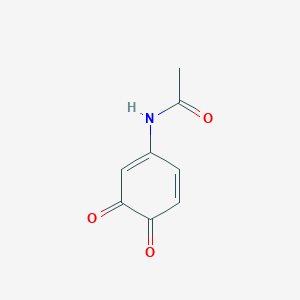
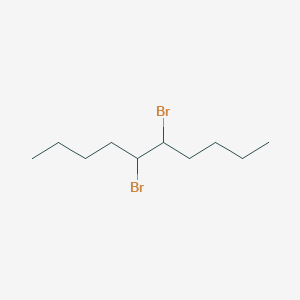
![[3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14441811.png)
![2-(4-methylpiperazin-1-yl)benzo[cd]indole;dihydrochloride](/img/structure/B14441819.png)

